N-[2-(cyclohexen-1-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring, a quinazoline derivative, and a hexanamide chain, making it a unique structure for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene derivative, followed by the introduction of the quinazoline moiety. The final step involves the formation of the hexanamide chain through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, Diels-Alder reactions, and amide coupling reactions are commonly employed. The use of advanced purification methods like chromatography and recrystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline moiety to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets. The quinazoline moiety may interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Carboxymethyl chitosan: Investigated for its biomedical applications.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide stands out due to its combination of a cyclohexene ring, quinazoline derivative, and hexanamide chain
Properties
Molecular Formula |
C22H30N4OS |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C22H30N4OS/c27-20(23-16-14-17-9-3-1-4-10-17)13-5-2-8-15-24-21-18-11-6-7-12-19(18)25-22(28)26-21/h6-7,9,11-12H,1-5,8,10,13-16H2,(H,23,27)(H2,24,25,26,28) |
InChI Key |
DIVMJSIURBWCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
Origin of Product |
United States |
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